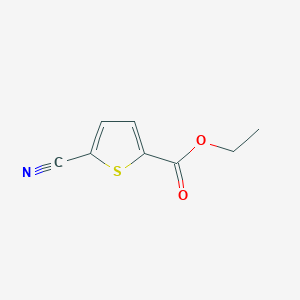

Ethyl 5-cyanothiophene-2-carboxylate

Description

Ethyl 5-cyanothiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by a cyano (-CN) group at the 5-position and an ethyl ester (-COOEt) at the 2-position of the thiophene ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing cyano and ester groups, which activate the thiophene ring for electrophilic substitution and cross-coupling reactions .

Properties

Molecular Formula |

C8H7NO2S |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

ethyl 5-cyanothiophene-2-carboxylate |

InChI |

InChI=1S/C8H7NO2S/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2H2,1H3 |

InChI Key |

PUMNWJHNSFVHQW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate

- Structure: Differs by having a methylthio (-SMe) group at the 5-position and a cyano group at the 4-position.

- Reactivity: The methylthio group is electron-donating, reducing the ring’s electrophilicity compared to the cyano group in the 5-position. This alters regioselectivity in further functionalization reactions .

Methyl 5-cyanothiophene-2-carboxylate

- Structure : Replaces the ethyl ester with a methyl ester (-COOMe).

- Physicochemical Properties : The smaller ester group marginally increases solubility in polar solvents compared to the ethyl analogue.

- Bioactivity : Demonstrated utility as a kinase inhibitor intermediate, with slight differences in metabolic stability due to ester hydrolysis rates .

Functional Group Modifications

Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate

- Structure : Incorporates a bromo (-Br) substituent at the 3-position and a sulfanyl-linked ethoxycarbonyl group at the 5-position.

- Reactivity : Bromine enhances halogen bonding, facilitating Suzuki-Miyaura couplings. The sulfanyl group enables thiol-ene click chemistry.

- Crystallography : Exhibits a planar thiophene ring with hydrogen bonding (2.554 Å) between the sulfanyl group and carbonyl oxygen, stabilizing its crystal lattice .

Ethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate

- Structure : Features dual ester groups (2- and 4-positions) and an acetamido (-NHAc) group at the 5-position.

- Synthesis: Prepared via condensation of ethyl acetoacetate with sulfur and malononitrile, followed by acetylation .

- Applications : Used in antimicrobial studies; the acetamido group enhances hydrogen-bonding interactions with bacterial targets .

Heterocyclic Analogues

Ethyl 5-aminobenzo[b]selenophene-2-carboxylate

- Structure: Replaces the thiophene sulfur with selenium (benzo[b]selenophene core).

- Electronic Properties : Selenium’s larger atomic radius and polarizability increase π-conjugation, red-shifting absorption spectra compared to sulfur analogues.

- Bioactivity : Shows enhanced antioxidant activity due to selenium’s redox-active nature .

Data Tables

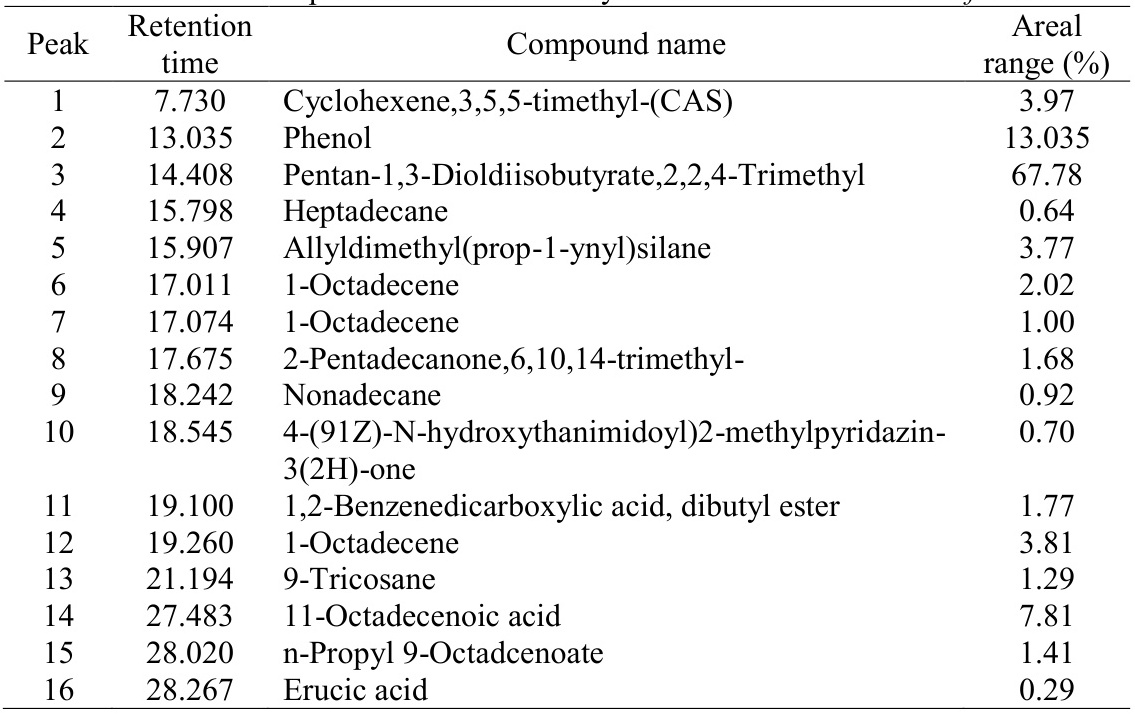

Table 1: Substituent Effects on Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.